2-(Difluoromethyl)-5-methylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-methylbenzene-1-sulfonyl chloride is an organosulfur compound that features a difluoromethyl group attached to a benzene ring, which is further substituted with a methyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(Difluoromethyl)-5-methylbenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
2-(Difluoromethyl)-5-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methylbenzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-5-methylbenzene-1-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-4-methylbenzene-1-sulfonyl chloride: Similar structure but with the methyl group in a different position on the benzene ring.
Uniqueness
2-(Difluoromethyl)-5-methylbenzene-1-sulfonyl chloride is unique due to the specific positioning of the difluoromethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and interactions with other molecules. The presence of the difluoromethyl group also imparts distinct electronic and steric properties compared to similar compounds with different substituents .
Properties
Molecular Formula |
C8H7ClF2O2S |
---|---|
Molecular Weight |
240.66 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O2S/c1-5-2-3-6(8(10)11)7(4-5)14(9,12)13/h2-4,8H,1H3 |
InChI Key |
MHXMOEJMTSYWQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.